molecular formula C11H20N2O3 B7920991 [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Cat. No.: B7920991
M. Wt: 228.29 g/mol
InChI Key: VICTUUHKSFJXQX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and an isopropyl-amino group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves the use of Meldrum’s acid derivatives. One common method includes the reaction between Meldrum’s acid and a suitable amine, followed by acetylation and subsequent cyclization to form the pyrrolidine ring . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or isopropenyl chloroformate (IPCF) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICTUUHKSFJXQX-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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